(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid
Overview
Description
“(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Physical and Chemical Properties Analysis
Some physical and chemical properties such as density, melting point, boiling point, and molecular weight might be available from suppliers , but specific values are not provided in the search results.Scientific Research Applications
Antioxidant Properties and SAR Studies
Hydroxycinnamic acids (HCAs), including boronic acid derivatives, are studied for their significant biological properties, particularly their antioxidant capabilities. These studies aim to understand the structure-activity relationships (SARs) to generate more potent antioxidant molecules, highlighting the importance of unsaturated bonds and the catechol moiety in enhancing activity. Such insights could guide the optimization of boronic acid derivatives, including the one , for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Electrochemical Biosensors
Boronic acid derivatives, due to their unique properties, have been extensively applied in constructing electrochemical biosensors. These sensors are developed for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and various other analytes. The specificity of boronic acids towards diol-containing compounds like sugars, combined with their redox-active characteristics, forms the basis of these applications. This implies potential uses of specific boronic acid derivatives in non-enzymatic glucose sensing and other diagnostic tools (Wang et al., 2014).
Drug Discovery and Design
The exploration of boronic acids in drug discovery reveals their increasing incorporation into medicinal chemistry projects, leading to FDA-approved drugs and compounds in clinical trials. Boronic acids enhance drug potency and pharmacokinetics, suggesting that derivatives like "(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid" could be valuable leads in developing new therapeutic agents (Plescia & Moitessier, 2020).
Organic Light-Emitting Diodes (OLEDs)
Boron-dipyrromethene (BODIPY)-based materials, incorporating boronic acid functionalities, demonstrate potential as active materials in OLED devices. Their utility ranges from green to near-IR emitters, indicating that boronic acid derivatives could be explored for optoelectronic applications. The inclusion of boronic acid groups might afford novel properties to these materials, enhancing their performance in OLEDs (Squeo & Pasini, 2020).
Sensors with Double Recognition Sites
Boronic acid sensors featuring double recognition sites, including diboronic acids and monoboronic acids with additional binding moieties, offer enhanced selectivity and affinity. This advancement in sensor technology could leverage the specific compound for high-affinity sensing applications, especially for detecting carbohydrates and ions (Bian et al., 2019).
Safety and Hazards
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which makes them useful in the field of medicinal chemistry for drug design and discovery .
Spiro Compounds
The term “spiro” in the name of the compound refers to its spirocyclic structure, which is a type of chemical compound composed of two or more rings that share a single atom. Spirocyclic compounds are common in many natural products and pharmaceuticals, and they often exhibit unique biological activities due to their rigid and complex structures .
Dioxa Compounds
The “dioxa” part of the name indicates that the compound contains two oxygen atoms. Compounds with ether groups (R-O-R’) such as this one are often used as linkers in drug molecules because they are stable, uncharged, and capable of forming hydrogen bonds, which can improve the drug’s solubility and bioavailability .
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c17-15(18)13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)19-9-10-20-14/h1-4,17-18H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIZTNBKBGWIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159279 | |
Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-94-8 | |
Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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